

Application Notes: Formulation of CDBP Inks for Inkjet-Printed OLEDs

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Compound of Interest

Compound Name: 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

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Introduction

Inkjet printing has emerged as a cost-effective and scalable manufacturing technique for large-area Organic Light-Emitting Diodes (OLEDs).^{[1][2]} This method allows for direct patterning of organic layers, significantly reducing material waste compared to traditional vacuum evaporation processes.^[3] A critical component of this technology is the formulation of functional inks with precisely controlled physical and chemical properties. This document focuses on Charge-transfer, Delayed-fluorescence, Polymer-based (CDBP) inks, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) materials, which enable highly efficient OLEDs without the need for expensive heavy metals like iridium or platinum.^{[4][5]}

Core Principles of CDBP Ink Formulation

The successful inkjet printing of OLEDs hinges on the careful formulation of the ink to ensure stable droplet formation, reliable jetting, and the formation of uniform, high-quality thin films upon drying.^[6] The key is to balance the properties of the solute (the CDBP emitter and host polymer) with the solvent system.

- Solubility: The active materials, including the TADF emitter and the host polymer, must be fully soluble in the chosen solvent system to prevent nozzle clogging and ensure a homogeneous film.

- Viscosity: This is a critical parameter that influences droplet ejection from the printhead.[7] If the viscosity is too high, the printhead cannot eject droplets; if it's too low, satellite droplets and loss of positional accuracy may occur.[8]
- Surface Tension: Surface tension affects droplet formation, wetting of the ink on the substrate, and the final film morphology.[7][9] Proper surface tension is required to control the spread of the ink droplet on the substrate.[10]
- Solvent Volatility: The boiling point of the solvent(s) influences the drying rate of the printed film. Rapid drying can lead to the "coffee ring effect," where material accumulates at the edges of the droplet, resulting in a non-uniform film.[11] Using a binary solvent system with different boiling points can help control evaporation and improve film uniformity.[4][5][12]
- Material Compatibility: The chosen solvent must not dissolve or damage any underlying layers of the OLED device stack.[3][13] This is particularly important in fully solution-processed devices.

A key dimensionless parameter used to determine an ink's printability is the Ohnesorge number (Oh), which relates viscous forces to inertial and surface tension forces. For most inkjet systems, a printable range of $0.1 < \text{Oh} < 1$ is targeted.[7][8]

Key Components of CDBP Inks

A typical CDBP ink for inkjet printing consists of the following components:

- Emissive Dopant (TADF Material): A thermally activated delayed fluorescence molecule responsible for light emission. An example is 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene).[14][15]
- Host Material: A polymer or small molecule that disperses the emissive dopant and facilitates charge transport. Common hosts include Poly(N-vinylcarbazole) (PVK) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).[4][5][13] The host material also significantly contributes to the ink's viscosity and film-forming properties.[3]
- Solvent System: Often a single solvent or a mixture of solvents chosen to dissolve the host and dopant and to optimize the ink's viscosity, surface tension, and evaporation rate. While traditional formulations used chlorinated solvents like chlorobenzene, recent efforts have

focused on greener, non-chlorinated solvents such as toluene, methyl benzoate, and butyl benzoate.[\[4\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

Data Summary Tables

Table 1: Typical Ink Properties for Inkjet Printing OLEDs

Parameter	Typical Range	Significance
Viscosity	8 - 20 cP	Affects droplet formation and ejection from the nozzle. [16]
Surface Tension	28 - 40 mN/m	Influences droplet shape, wetting on the substrate, and film uniformity. [9]
Solute Concentration	5 - 15 mg/mL	Impacts film thickness, viscosity, and device performance. [5] [14]
Nozzle Temperature	25 - 50 °C	Can be adjusted to fine-tune ink viscosity during printing. [5]
Substrate Temperature	30 - 60 °C	Controls solvent evaporation rate and film morphology. [5] [11]

Table 2: Example CDBP/TADF Ink Formulations and Performance

Host Material	TADF Emitter (wt%)	Solvent System	Concentration	Max EQE (Inkjet)	Max Brightness	Reference
CBP	ACRXTN (15%)	Toluene & Methyl Benzoate	11.25 mg/mL	N/A	2389 cd/m ²	[4][5]
AC2	4CzIPN (8%)	Butyl Benzoate	8 mg/mL	11.0%	N/A	[14][15][17]
PVK:tBuCz DBA	N/A (blend)	Methanol & Diethyl Ether (8:2)	N/A	N/A	N/A	[13]

Note: EQE (External Quantum Efficiency) is a key metric for OLED performance.

Experimental Protocols

Protocol 1: CDBP Ink Formulation

This protocol describes the preparation of a TADF-based ink suitable for inkjet printing.

- Materials Preparation:
 - Ensure all materials (host polymer, TADF emitter, solvents) are of high purity (e.g., >99.5%).
 - Use anhydrous solvents to avoid quenching of emissive states and device degradation.
- Dissolution:
 - In a clean, dry glass vial inside a nitrogen-filled glovebox, weigh the desired amounts of the host material (e.g., AC2) and the TADF emitter (e.g., 4CzIPN, at 8 wt% relative to the host).[14]
 - Add the chosen solvent (e.g., butyl benzoate) to achieve the target total solute concentration (e.g., 8 mg/mL).[14]

- Seal the vial tightly.
- Mixing:
 - Place the vial on a magnetic stirrer or shaker.
 - Stir the solution at room temperature for 12-24 hours, or until all solutes are completely dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary.
- Filtration:
 - To remove any particulate matter that could clog the printer nozzle, filter the ink using a syringe filter.
 - A 0.2 µm or 0.45 µm PTFE (polytetrafluoroethylene) filter is recommended due to its chemical compatibility with common organic solvents.
- Degassing (Optional but Recommended):
 - To prevent air bubbles from interfering with the jetting process, degas the ink by placing it in a vacuum chamber for 10-15 minutes or by gentle sonication.
- Storage:
 - Store the prepared ink in a sealed, airtight vial in a dark environment (e.g., inside the glovebox) to prevent solvent evaporation and degradation from light exposure.

Protocol 2: Inkjet Printing and Device Fabrication Workflow

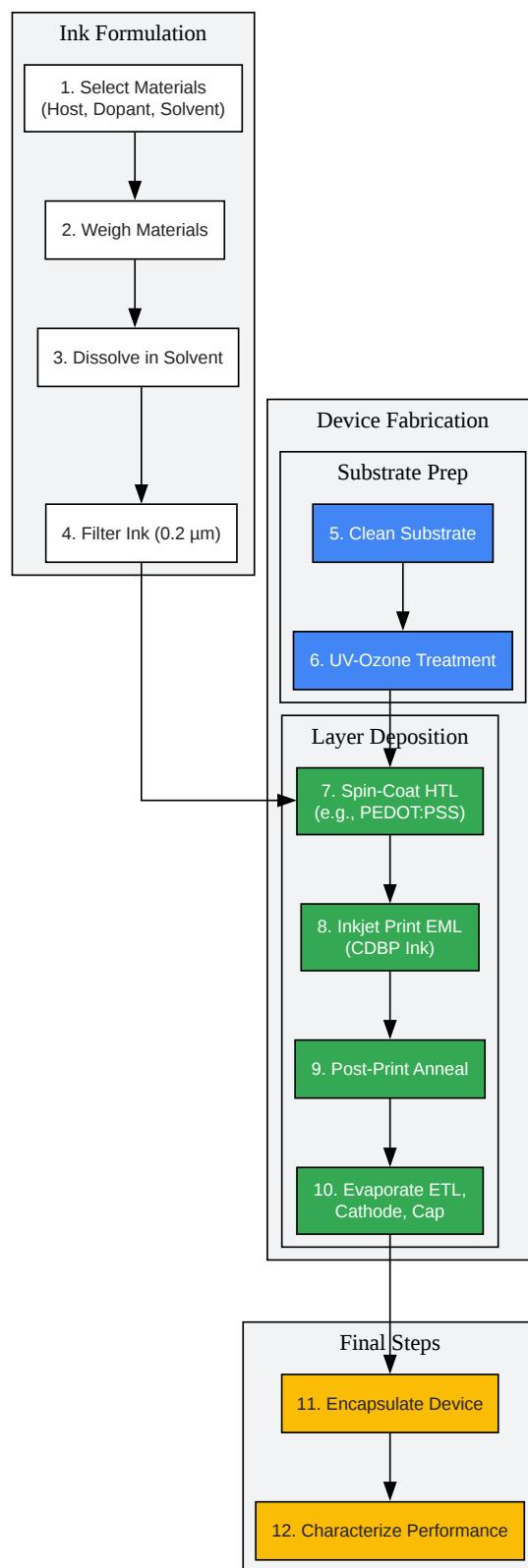
This protocol outlines the general steps for fabricating an OLED device using the formulated CDBP ink.

- Substrate Preparation:
 - Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[18]

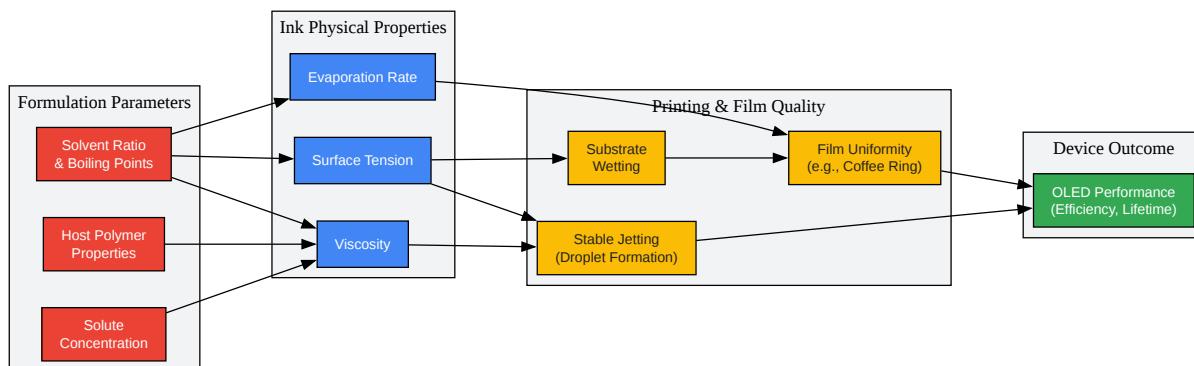
- Dry the substrates with a stream of nitrogen gas.
- Treat the ITO surface with UV-ozone for 15-20 minutes to improve its wettability and work function, which enhances hole injection.[11]
- Hole Injection/Transport Layer Deposition:
 - Immediately after UV-ozone treatment, deposit a hole injection layer (HIL) and/or hole transport layer (HTL).
 - A common HIL is PEDOT:PSS, which can be spin-coated (e.g., at 4000 rpm for 30s) and then baked at 120 °C for 10 minutes in air.[11]
 - Transfer the substrates into a nitrogen glovebox for subsequent steps.
- Inkjet Printing of the Emissive Layer (EML):
 - Load the formulated CDBP ink into the inkjet printer cartridge.
 - Set the printing parameters. These are highly printer-specific but typically include:
 - Substrate Temperature: 40 °C[11]
 - Drop Spacing: 50-80 µm[11]
 - Printhead Voltage and Waveform: Optimized for stable droplet formation.
 - Print the CDBP ink onto the prepared HTL layer in the desired pattern.
- Post-Printing Annealing:
 - After printing, anneal the substrate on a hotplate inside the glovebox.
 - A typical annealing process is 100 °C for 10 minutes to remove residual solvent and improve film morphology.[18] The optimal temperature and time depend on the solvent's boiling point and the thermal properties of the active materials.[19][20][21]
- Deposition of Subsequent Layers:

- Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure $< 10^{-6}$ mbar).[11]
- Sequentially deposit the Electron Transport Layer (ETL) (e.g., TPBi, 32 nm), an electron injection layer/cathode (e.g., Ca, 20 nm), and a protective metal cap (e.g., Al, 100 nm).[12]
- Encapsulation and Testing:
 - Encapsulate the device to protect it from oxygen and moisture.
 - Characterize the device's electrical and optical properties (e.g., current-voltage-luminance characteristics, electroluminescence spectrum, and efficiency).

Visualizations

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Caption: Experimental workflow for CDBP ink formulation and OLED device fabrication.



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Caption: Relationship between ink formulation parameters and final OLED performance.

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